molecular formula C14H9FN2O2S B3848086 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B3848086
M. Wt: 288.30 g/mol
InChI Key: XXYMSJKQZPMUFX-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as FIT-1, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FIT-1 is a small molecule that exhibits anticancer, antiviral, and antimicrobial properties. In

Scientific Research Applications

FIT-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. FIT-1 induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. FIT-1 also exhibits antiviral activity against HIV-1 and HCV by inhibiting viral replication. Additionally, FIT-1 has shown antimicrobial activity against various bacterial strains, including S. aureus and E. coli.

Mechanism of Action

FIT-1 exerts its pharmacological effects by targeting multiple cellular pathways. It activates the caspase pathway by upregulating caspase-3 and caspase-9 expression and downregulating Bcl-2 expression. FIT-1 also inhibits the PI3K/Akt/mTOR pathway by decreasing the expression of p-Akt and p-mTOR. This results in decreased cell proliferation and increased apoptosis in cancer cells. FIT-1 inhibits viral replication by targeting the viral protease and polymerase enzymes. It also disrupts bacterial cell wall synthesis by inhibiting the activity of peptidoglycan synthesis enzymes.
Biochemical and Physiological Effects:
FIT-1 has been shown to exhibit significant biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. FIT-1 also inhibits viral replication by targeting viral enzymes and disrupts bacterial cell wall synthesis by inhibiting peptidoglycan synthesis enzymes. FIT-1 has been found to be safe and well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

FIT-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. FIT-1 exhibits significant anticancer, antiviral, and antimicrobial activity, making it a promising candidate for further research. However, there are also some limitations to working with FIT-1. It has a relatively low yield, and the synthesis process can be time-consuming. Additionally, FIT-1 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for FIT-1 research. One potential application is in the development of anticancer therapies. FIT-1 has shown significant activity against various cancer cell lines and could be further developed as a potential chemotherapy drug. Additionally, FIT-1 could be explored as a potential antiviral and antimicrobial agent. Further research could also focus on optimizing the synthesis method for FIT-1 to increase yield and purity. Overall, FIT-1 is a promising candidate for further research in the fields of oncology, virology, and microbiology.

properties

IUPAC Name

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYMSJKQZPMUFX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
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5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
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5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

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